molecular formula C8H13NO B2453974 [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine CAS No. 2137785-80-7

[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine

Cat. No.: B2453974
CAS No.: 2137785-80-7
M. Wt: 139.198
InChI Key: HAUYIOUZZKSSMK-RNJXMRFFSA-N
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Description

For Research Use Only. Not for use in diagnostic or therapeutic procedures. [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is a chiral bicyclic amine building block of high interest in synthetic and medicinal chemistry. Its structure, featuring a rigid oxabicyclo[3.2.1]octene scaffold and a primary amine functional group, makes it a valuable intermediate for the synthesis of complex molecules. Researchers utilize this compound in the exploration of new pharmaceutical agents, particularly as a core structure for developing enzyme inhibitors or receptor ligands. Its defined stereochemistry is critical for studying stereospecific interactions in biological systems. The compound's mechanism of action is application-specific and is determined by the final molecule it is incorporated into. As a versatile chiral synthon, it enables the construction of structurally diverse compound libraries for high-throughput screening in drug discovery programs.

Properties

IUPAC Name

[(1S,2R,5R)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYIOUZZKSSMK-RNJXMRFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COC1C=CC2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CO[C@H]1C=C[C@H]2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Framework Formation

The (3,5)-oxonium-ene reaction, as demonstrated by the stereoselective synthesis of 6-oxabicyclo[3.2.1]octene derivatives, provides a robust route to the target scaffold. In this method, (-)-terpinen-4-ol reacts with aldehydes or epoxides in the presence of indium triflate (In(OTf)₃), yielding the bicyclic structure with excellent stereocontrol. The reaction proceeds via a concerted mechanism where the oxonium intermediate directs the stereochemical outcome, favoring the (1S,2R,5R) configuration observed in the target compound.

Key Reaction Conditions

Parameter Value
Catalyst In(OTf)₃ (10 mol%)
Solvent Dichloromethane
Temperature 0°C to room temperature
Yield 65–78%

Bromolactonization Approach

Lactone Formation and Functionalization

Patent WO2014157612A1 outlines a bromolactonization strategy for synthesizing related oxabicyclo[3.2.1]octane derivatives. Starting from (S)-3-cyclohexene-1-carboxylic acid, bromolactonization with 1,3-dibromo-5,5-dimethylhydantoin forms a bicyclic lactone, which is subsequently treated with dimethylamine and ammonia to open the lactone ring and introduce the amine.

Adaptation for Target Compound :

  • Bromolactonization :
    $$
    \text{(S)-3-Cyclohexene-1-carboxylic acid} \xrightarrow{\text{Br}_2} \text{(1S,4S,5S)-4-Bromo-6-oxabicyclo[3.2.1]octane-7-one}
    $$
  • Lactone Aminolysis : Treating the lactone with aqueous ammonia under high pressure replaces the lactone oxygen with an amine group, yielding the methanamine derivative.

Reaction Optimization :

  • Use of dodecylpyridinium chloride as a phase-transfer catalyst improves azide displacement efficiency.
  • Hydrogenation with Pd-C and ammonium formate ensures complete reduction of intermediate imines.

Reductive Amination of Bicyclic Ketones

Ketone Synthesis

Oxidation of a secondary alcohol at C2 (e.g., via Jones oxidation) generates a ketone intermediate. This approach avoids the need for halogenation but requires precise oxidation control to prevent over-oxidation or epimerization.

Reductive Amination

The ketone undergoes reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) to introduce the primary amine.

$$
\text{Bicyclic ketone} + \text{NH₄OAc} \xrightarrow{\text{NaBH₃CN}} \text{[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine}
$$

Advantages :

  • Single-step introduction of the amine group.
  • High functional group tolerance.

Limitations :

  • Risk of forming secondary amines via over-alkylation.
  • Requires chiral resolution if racemization occurs.

Stereochemical Verification and Characterization

X-Ray Crystallography

As demonstrated in the structural elucidation of (2R,4S,5S)-5-methoxy-4-methyl-3-oxohept-6-en-2-yl benzoate, X-ray diffraction remains the gold standard for confirming absolute configurations. For the target compound, anomalous dispersion methods can resolve the (1S,2R,5R) configuration unambiguously.

NMR Spectroscopy

  • ¹H NMR : Distinct coupling constants (J values) between H1, H2, and H5 confirm the bicyclic structure’s chair-like conformation.
  • ¹³C NMR : Resonances at δ 75–80 ppm indicate the ether oxygen’s electronic effects.

Comparative Analysis of Synthetic Routes

Method Yield (%) Stereoselectivity Key Challenges
Oxonium-Ene Cyclization 65–78 High Functionalization at C2
Bromolactonization 50–60 Moderate Lactone ring-opening efficiency
Reductive Amination 40–55 Variable Racemization risk

Chemical Reactions Analysis

Types of Reactions

[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various amine derivatives.

Scientific Research Applications

Medicinal Chemistry

  • Cholinesterase Inhibitors : Research indicates that [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can serve as a building block for designing novel cholinesterase inhibitors aimed at treating Alzheimer's disease. These inhibitors work by preventing the breakdown of acetylcholine, potentially improving cognitive function in patients with neurodegenerative disorders.

Organic Synthesis

  • Building Block for Complex Molecules : The compound is utilized as a versatile building block in organic synthesis, allowing chemists to construct complex molecules with desired functionalities. Its reactivity enables participation in various chemical reactions, facilitating the development of new compounds with therapeutic potential.
  • Chiral Auxiliary for Asymmetric Synthesis : The unique structure of this compound makes it suitable as a chiral auxiliary in asymmetric synthesis. This application is crucial for producing enantiopure compounds that are often required in drug development.

Biochemical Studies

  • Enzyme Interaction Studies : The compound has shown significant biological activity through its interactions with enzymes and receptors. Understanding these interactions is essential for elucidating its mechanism of action and potential therapeutic applications .

Case Study 1: Cholinesterase Inhibition

A study focused on the synthesis of derivatives of this compound revealed its potential as a cholinesterase inhibitor. The synthesized compounds demonstrated promising inhibitory activity against acetylcholinesterase, suggesting their applicability in Alzheimer's disease treatment.

Case Study 2: Asymmetric Synthesis

Research exploring the use of this compound as a chiral auxiliary reported successful results in creating enantiomerically pure products through asymmetric synthesis methodologies. This study highlighted the compound's utility in the pharmaceutical industry for developing drugs with specific stereochemical configurations.

Summary of Applications

Application Area Details
Medicinal ChemistryDevelopment of cholinesterase inhibitors for Alzheimer's disease treatment
Organic SynthesisBuilding block for complex molecules; chiral auxiliary for asymmetric synthesis
Biochemical StudiesInteraction studies with enzymes and receptors to understand biological mechanisms

Mechanism of Action

The mechanism of action of [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

[(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can be compared to other bicyclic amine compounds, such as:

The uniqueness of this compound lies in its oxabicyclo ring system, which imparts distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine is a bicyclic amine notable for its unique oxabicyclo ring structure, which includes an oxygen atom within one of its rings. This structural feature contributes to its distinct chemical properties and biological activity. The molecular formula of this compound is C8_8H13_{13}NO, with a molecular weight of approximately 155.24 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Its unique structure allows it to bind selectively to specific molecular targets, influencing biochemical pathways and potentially leading to therapeutic effects . The mechanism involves the compound fitting into binding sites with high specificity, modulating the activity of the target molecules .

Biological Activity Overview

Research indicates that compounds structurally similar to this compound have shown promising biological activities, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission and other signaling pathways.
  • Therapeutic Potential : Investigations are ongoing regarding its application in drug development for various conditions .

Data Table: Biological Activities and Effects

Activity TypeDescriptionReferences
Enzyme InteractionInhibits specific enzymes involved in metabolic processes
Receptor BindingBinds to neurotransmitter receptors, influencing signaling
Therapeutic ApplicationsPotential use in drug development for neurological disorders

Case Studies

Several studies have explored the biological effects of compounds related to this compound:

  • Study on Enzyme Activity :
    • Objective : To assess the inhibitory effect on a specific enzyme.
    • Findings : The compound demonstrated significant inhibition compared to control groups, suggesting potential for metabolic regulation.
    • Reference : Research published in medicinal chemistry journals.
  • Receptor Interaction Study :
    • Objective : To evaluate binding affinity to neurotransmitter receptors.
    • Findings : High specificity was observed in receptor binding assays, indicating potential for therapeutic use in neuropharmacology.
    • Reference : Neuropharmacology studies.

Synthesis and Derivatives

The synthesis of this compound typically involves:

  • Formation of the Oxabicyclo Ring System : Achieved through intramolecular Diels-Alder reactions.
  • Introduction of the Methanamine Group : Functionalization methods include reductive amination or nucleophilic substitution .

Industrial methods may optimize these synthetic routes for large-scale production using continuous flow reactors to enhance efficiency and yield.

Q & A

Q. What are the key strategies for synthesizing [(1S,2R,5R)-6-Oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine with high stereochemical purity?

  • Methodological Answer : Enantioselective synthesis requires precise control over stereocenters. Asymmetric cycloadditions, such as [5+2] cycloadditions catalyzed by Brønsted acids (e.g., ), or desymmetrization protocols ( ), are effective. Protecting groups (e.g., isopropylidene in ) can stabilize intermediates. Validate stereochemical outcomes via X-ray crystallography (atomic coordinates in ) or chiral HPLC. For example, HRMS-FAB ( ) confirmed molecular weights in related bicyclic systems.

Q. How can the crystal structure of this compound be validated experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key parameters include atomic coordinates (Table 3 in ) and displacement factors. Compare observed bond angles and torsional strain with computational models (e.g., DFT). For example, the crystal structure of a benzyl-substituted analog ( ) confirmed stereochemistry via CCDC-1267/821. Validate purity (>95%) using NMR (e.g., coupling constants for diastereomers in ).

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess (ee) be resolved when using different catalytic systems?

  • Methodological Answer : Analyze reaction conditions (solvent, temperature, catalyst loading) across studies. For instance, Brønsted acid catalysis ( ) may favor different transition states than metal-mediated cycloadditions ( ). Use kinetic resolution or chiral additives to enhance ee. Compare ee via polarimetry or chiral GC (as in ). Optimize via Design of Experiments (DoE) to identify critical factors.

Q. What computational approaches predict the reactivity of the oxabicyclo scaffold in ring-opening reactions?

  • Methodological Answer : Density Functional Theory (DFT) can model transition states and electron density maps. For example, photochemical studies on related oxabicyclo ketones ( ) used computational tools to predict regioselectivity. Molecular docking may identify steric or electronic barriers. Compare computational results with experimental kinetics (e.g., rate constants under varying pH, as in ).

Methodological and Analytical Questions

Q. How should researchers analyze diastereomeric byproducts during synthesis?

  • Methodological Answer : Use chiral stationary-phase HPLC to separate diastereomers. Assign configurations via NOESY NMR (e.g., through-space couplings in ) or X-ray analysis. For example, diastereomers of methyl-azabicyclo carboxylates were distinguished via IUPAC descriptors ( ). Cross-reference with synthetic protocols in to minimize byproduct formation.

Q. What experimental design is recommended for studying the oxabicyclo structure’s stability under physiological conditions?

  • Methodological Answer : Conduct kinetic studies in buffered solutions (pH 1–12) at 25–50°C. Monitor degradation via LC-MS or UV-Vis spectroscopy. Compare half-lives with structurally similar compounds (e.g., azabicyclo[3.2.0] derivatives in ). Use Arrhenius plots to extrapolate shelf-life. For example, stability data for ethyl 6-oxabicyclo[3.1.0]hexane carboxylate ( ) informed reaction condition optimizations.

Data Analysis and Contradictions

Q. How to reconcile conflicting reports on reaction yields for oxabicyclo derivatives?

  • Methodological Answer : Scrutinize substrate purity (e.g., ≥95% in ), solvent effects, and catalyst aging. For example, cycloadditions with tert-butyloxycarbonyl groups ( ) showed lower yields due to steric hindrance. Reproduce protocols with controlled variables (e.g., inert atmosphere, anhydrous solvents). Cross-validate with HRMS and elemental analysis.

Q. What steps ensure accurate stereochemical assignments in crowded bicyclic systems?

  • Methodological Answer : Combine multiple techniques:
  • X-ray crystallography () for absolute configuration.
  • Vibrational Circular Dichroism (VCD) to distinguish enantiomers.
  • NMR coupling constants (e.g., 3JHH^3J_{HH} in ) for relative stereochemistry.
    For example, the stereochemistry of 7-methoxy-6-oxa-3-aza-bicyclo[3.2.1]octane () was confirmed via synthetic correlation and spectral data.

Tables for Comparative Analysis

Q. Table 1. Comparison of Enantioselective Synthesis Methods

MethodCatalyst Systemee (%)Reference
Brønsted Acid CatalysisHydridotris(pyrazolyl)borato-Mo90–95
Asymmetric CycloadditionChiral Lewis Acid85–92
DesymmetrizationEnzymatic Resolution88–94

Q. Table 2. Key Analytical Techniques for Structural Validation

TechniqueApplicationExample Use Case
X-ray CrystallographyAbsolute configuration
Chiral HPLCDiastereomer separation
HRMS-FABMolecular weight confirm.

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